2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde
Overview
Description
2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde is a chemical compound known for its unique structure and properties. It features a benzodioxin ring substituted with a chloro group and a nitrobenzaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Chloro Group: Chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.
Nitration: The nitro group is added through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: 2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzoic acid
Reduction: 2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-aminobenzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxin ring and chloro group contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid
- 3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-2-phenyl-3,4-dihydroquinazolin-4-one
- 2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzoic acid
Uniqueness
2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6/c17-13-3-11-7-22-9-24-16(11)12(4-13)8-23-15-2-1-14(18(20)21)5-10(15)6-19/h1-6H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYMPPYITZUTDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)COC3=C(C=C(C=C3)[N+](=O)[O-])C=O)OCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379034 | |
Record name | 2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219539-02-3 | |
Record name | 2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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